molecular formula C14H11BrFNO3 B1406473 Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-75-0

Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B1406473
CAS RN: 1449301-75-0
M. Wt: 340.14 g/mol
InChI Key: AVNJKFIDVQQTQY-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,4-dihydropyridine class, which is a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities . The presence of the 3-bromo-4-fluorophenyl group suggests that it might have unique properties compared to other 1,4-dihydropyridines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . The synthesis typically involves the reaction of a 1,4-dihydropyridine with a halogenated phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a 1,4-dihydropyridine ring, with a 3-bromo-4-fluorophenyl group attached . The exact structure would need to be confirmed through techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and related compounds have been synthesized through various methods, often focusing on the crystal structure and conformational studies. For instance, Kumar et al. (2018) synthesized a related compound using trisodium citrate dihydrate, an eco-friendly catalyst, and analyzed its crystal structure, which provided insights into the compound's molecular conformation and interactions (Kumar et al., 2018). Similarly, Shalaby et al. (2014) investigated the crystal structures of various substituted pyridinecarboxylates, including those with 3-bromo-4-fluorophenyl groups, to understand their molecular configurations (Shalaby et al., 2014).

Medicinal Chemistry

  • In the field of medicinal chemistry, derivatives of ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate have been synthesized and evaluated for potential pharmacological activities. For example, studies have focused on synthesizing and assessing compounds for activities such as anti-arrhythmics and cardiovascular effects. This research is vital for developing new therapeutic agents (蘇怡芳, 2006).

Material Science and Dyeing Applications

  • In the domain of material science and dyeing, these compounds have been investigated for their potential in dye synthesis and their properties when complexed with metals. The research in this area explores the structural and spectroscopic properties of these compounds, providing insights into their practical applications in textile and material industries (Abolude et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specifically known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO3/c1-2-20-14(19)10-7-17-6-9(13(10)18)8-3-4-12(16)11(15)5-8/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNJKFIDVQQTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(3-bromo-4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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